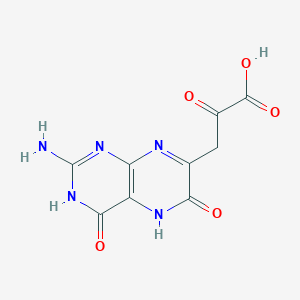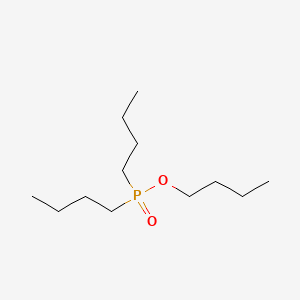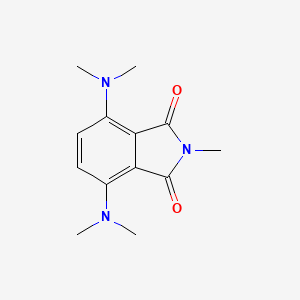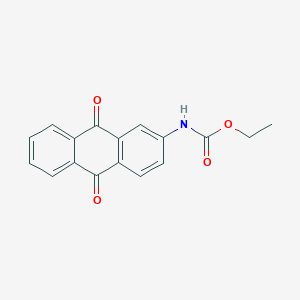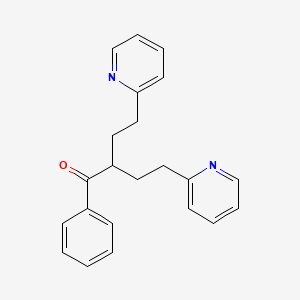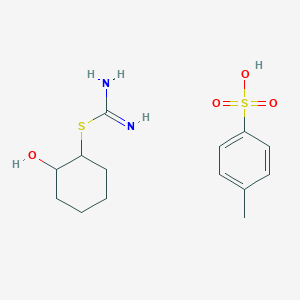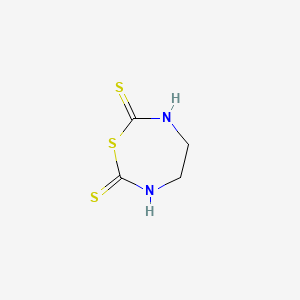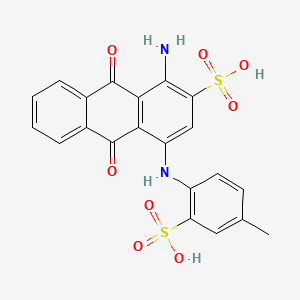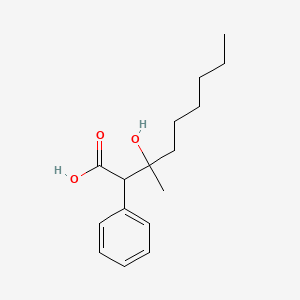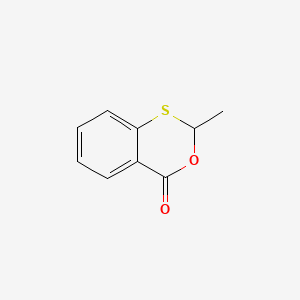
Molybdenum--nickel (1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–nickel (1/4) is a bimetallic compound that combines the properties of molybdenum and nickel. This compound is known for its high stability, catalytic activity, and resistance to corrosion, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Molybdenum–nickel (1/4) can be synthesized through various methods, including hydrothermal synthesis, thermal decomposition, and chemical vapor deposition. One common method involves the hydrothermal synthesis where molybdenum and nickel salts are dissolved in a solvent and subjected to high temperature and pressure to form the compound . Another method is the thermal decomposition of nickel molybdenum complexes at high temperatures in a tubular furnace .
Industrial Production Methods
In industrial settings, molybdenum–nickel (1/4) is often produced through high-temperature methods involving the direct reaction of molybdenum or molybdenum oxide with nickel in the presence of hydrogen or hydrocarbon gases . This process ensures the formation of a stable and high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum–nickel (1/4) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized in the presence of oxygen to form molybdenum and nickel oxides . It also participates in reduction reactions, where it can be reduced by hydrogen to form metallic molybdenum and nickel .
Common Reagents and Conditions
Common reagents used in the reactions involving molybdenum–nickel (1/4) include hydrogen, oxygen, and various acids such as sulfuric acid and hydrochloric acid. The reactions typically occur under high temperatures and pressures to ensure complete conversion and high yield .
Major Products Formed
The major products formed from the reactions of molybdenum–nickel (1/4) include molybdenum oxides, nickel oxides, and various intermediate compounds depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Molybdenum–nickel (1/4) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of molybdenum–nickel (1/4) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the adsorption and activation of reactant molecules on its surface, leading to enhanced reaction rates . In biological applications, it can induce apoptosis in cancer cells by interacting with mitochondrial pathways and triggering the expression of apoptotic genes .
Comparación Con Compuestos Similares
Molybdenum–nickel (1/4) is unique compared to other similar compounds due to its high stability and catalytic activity. Similar compounds include:
Nickel-molybdenum sulfide: Known for its use in supercapacitors and energy storage devices.
Nickel-molybdenum carbide: Used as a catalyst in dry reforming of methane.
Nickel-molybdenum oxide: Utilized in hydrodesulfurization and hydrodenitrogenation reactions.
These compounds share some properties with molybdenum–nickel (1/4) but differ in their specific applications and performance characteristics.
Propiedades
Número CAS |
12058-06-9 |
|---|---|
Fórmula molecular |
MoNi4 |
Peso molecular |
330.72 g/mol |
Nombre IUPAC |
molybdenum;nickel |
InChI |
InChI=1S/Mo.4Ni |
Clave InChI |
GNJSCFILPGRFDQ-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


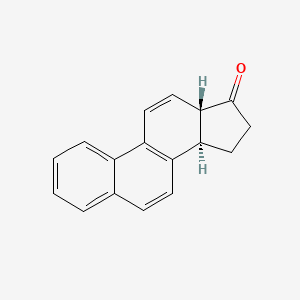
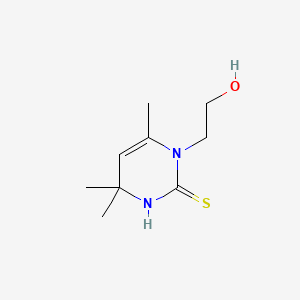
![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
